molecular formula C6H10NNaO B8449133 sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate

sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate

Cat. No.: B8449133
M. Wt: 135.14 g/mol
InChI Key: MOMGDEWWZBKDDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate is a chemical compound with a unique seven-membered heterocyclic structure. This compound is part of the azepine family, which is known for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol, which leads to the formation of azepine derivatives through intramolecular recyclization in the presence of potassium carbonate . This method yields the desired compound in high purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce more saturated azepine derivatives .

Scientific Research Applications

Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s reactivity allows it to participate in enzyme inhibition and receptor modulation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate is unique due to its specific ring structure and the presence of a sodium ion. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H10NNaO

Molecular Weight

135.14 g/mol

IUPAC Name

sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate

InChI

InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8);/q;+1/p-1

InChI Key

MOMGDEWWZBKDDR-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=NCC1)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium caprolactamate is prepared from sodium tert. butoxide and dissolved in caprolactam in the amount of 0.3 mol %. 0.3 Mol % of 2,2,4-trimethyl-3-oxopentanoyl-(4'-phenylazo)aniline is dissolved in the solution thus obtained. The polymerization product containing 89.5% of thecolored polyamide is obtained after heating to 180° C for 15 minutes; the polyamide contains 100% of the dye incorporated therein. Evenif the polymerization is carried out for 60 minutes, 96.5% of the polymer is formed which exhibits over 90% of the original color absorption. On thecontrary, if 2-benzoyl-2-(4'-dimethylaminophenylazo)-acetanilide is used (adye of the Hansa Yellow type), only 10-20% of the original color absorptionremains in the polymer under the same conditions.
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2,2,4-trimethyl-3-oxopentanoyl-(4'-phenylazo)aniline
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polyamide
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polyamide
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Yield
96.5%

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